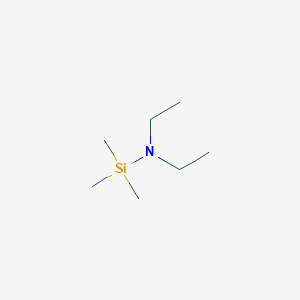

N,N-Diethyl-1,1,1-trimethylsilylamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethyl-N-trimethylsilylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NSi/c1-6-8(7-2)9(3,4)5/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOMLFKONHCLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061370 | |

| Record name | Silanamine, N,N-diethyl-1,1,1-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | N,N-Diethyl-1,1,1-trimethylsilylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

996-50-9 | |

| Record name | (Diethylamino)trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=996-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Diethylamino)trimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 996-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silanamine, N,N-diethyl-1,1,1-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanamine, N,N-diethyl-1,1,1-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-1,1,1-trimethylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (DIETHYLAMINO)TRIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LP9WK7P33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N,N-Diethyl-1,1,1-trimethylsilylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N,N-Diethyl-1,1,1-trimethylsilylamine, a versatile silylating agent and valuable intermediate in organic synthesis. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visual diagrams of the core chemical processes.

Introduction

This compound, also known as (diethylamino)trimethylsilane or TMSDEA, is an organosilicon compound with the chemical formula (CH₃)₃SiN(C₂H₅)₂. It serves as a powerful silylating agent for the protection of various functional groups, including alcohols, amines, and carboxylic acids, in complex organic syntheses.[1] Its high reactivity and the volatility of its byproducts make it a favorable reagent in many applications, including derivatization for gas chromatography-mass spectrometry (GC-MS) analysis to enhance the volatility of polar analytes.[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of trimethylchlorosilane with diethylamine in the presence of a tertiary amine base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from a procedure with a reported yield of 94%.[3]

Materials:

-

Trimethylchlorosilane (1.0 mol, 108.5 g)

-

Diethylamine (1.0 mol, 73.0 g)

-

Triethylamine (1.1 mol, 111.1 g)

-

Hexane (300 ml)

Equipment:

-

1-liter four-neck flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Thermometer

-

Glass filter

Procedure:

-

To a 1-liter four-neck flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, add trimethylchlorosilane (108.5 g), triethylamine (111.1 g), and hexane (300 ml).

-

With stirring, add diethylamine (73.0 g) dropwise from the dropping funnel over a period of 1 hour.

-

During the addition, maintain the reaction temperature between 20°C and 60°C.

-

After the addition is complete, raise the temperature to 50-60°C and maintain it for 2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a glass filter to remove the precipitated triethylamine hydrochloride salt.

-

Allow the filtrate to stand at room temperature for 24 hours to precipitate any remaining salt.

-

Filter the mixture again to remove the precipitated salt.

-

The filtrate is then subjected to purification by fractional distillation.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Molar Ratio (TMSCl:Diethylamine:Triethylamine) | 1 : 1 : 1.1 | [3] |

| Solvent | Hexane | [3] |

| Reaction Temperature | 20-60°C (addition), 50-60°C (maturation) | [3] |

| Reaction Time | 1 hour (addition), 2 hours (maturation) | [3] |

| Reported Yield | 94% | [3] |

Alternative Synthesis Methods

While the reaction of trimethylchlorosilane with diethylamine is the most direct route, other methods for the formation of Si-N bonds exist and could be adapted for the synthesis of this compound.

-

From Hexamethyldisilazane (HMDS): HMDS can be used as a silylating agent for amines, often in the presence of an acid catalyst.[4] This method avoids the generation of corrosive HCl.

-

Dehydrogenative Coupling: Catalytic dehydrogenative coupling of diethylamine with a suitable silane (e.g., trimethylsilane) offers a more atom-economical route, with hydrogen gas as the only byproduct.[5][6] Various metal catalysts, including those based on iridium, can be employed for this transformation.[5][6]

Purification

The primary method for purifying this compound is fractional distillation under atmospheric pressure.

Purification Workflow

Caption: Purification by fractional distillation.

Experimental Protocol for Purification

-

Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or Raschig rings) to ensure efficient separation.

-

Place the crude filtrate into the distillation flask with boiling chips.

-

Heat the flask gently.

-

Discard the initial fraction, which will primarily consist of the low-boiling solvent (hexane).

-

Collect the fraction that distills at 125-126°C.[3] This is the pure this compound.

Quantitative Data for Purification and Product Properties

| Parameter | Value | Reference |

| Purification | ||

| Method | Fractional Distillation | [3] |

| Boiling Point | 125-126 °C | [3] |

| Physical Properties | ||

| Appearance | Colorless liquid | [1] |

| Density | 0.767 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.411 | |

| Purity | ||

| Typical Commercial Purity | ≥97% |

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of volatile compounds like this compound. The gas chromatogram will show a major peak corresponding to the product, and the retention time can be compared to a standard. The mass spectrum will exhibit a characteristic fragmentation pattern that can be used to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and purity assessment.

¹H NMR: The proton NMR spectrum will show characteristic signals for the trimethylsilyl group and the two ethyl groups. The integration of these signals should correspond to the number of protons in each environment (9H for Si(CH₃)₃, 4H for N(CH₂CH₃)₂, and 6H for N(CH₂CH₃)₂).

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.

Reported ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~1.5 | Si(CH₃)₃ |

| ~14.5 | N(CH₂CH₃) |

| ~42.5 | N(CH₂CH₃) |

(Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.)[7]

Safety and Handling

This compound is a flammable liquid and is moisture-sensitive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. The compound reacts with water, so all glassware and reagents should be dry.[1]

Conclusion

The synthesis of this compound via the reaction of trimethylchlorosilane and diethylamine is a high-yielding and straightforward procedure. Purification by fractional distillation provides a product of high purity suitable for a wide range of applications in organic synthesis and analytical chemistry. This guide provides the necessary technical details for researchers and professionals to successfully synthesize and characterize this important chemical reagent.

References

- 1. eqipped.com [eqipped.com]

- 2. thescipub.com [thescipub.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cross-Dehydrogenative Coupling of Secondary Amines with Silanes Catalyzed by Agostic Iridium-NSi Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound(996-50-9) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of N,N-Diethyl-1,1,1-trimethylsilylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-1,1,1-trimethylsilylamine, also known as Trimethylsilyldiethylamine (TMSDEA), is a versatile organosilicon compound with significant applications in organic synthesis and analytical chemistry. Its primary role is as a potent silylating agent, utilized for the protection of sensitive functional groups such as alcohols, amines, and carboxylic acids. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and visual representations of its synthetic pathway and reaction mechanisms. The information herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize or are considering the application of this reagent in their work.

Chemical Identity and Structure

This compound is an N-silyl compound where the amino hydrogen of diethylamine is substituted with a trimethylsilyl group.[1] This structural feature is key to its reactivity as a silylating agent.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-ethyl-N-trimethylsilylethanamine[2] |

| Synonyms | Trimethylsilyldiethylamine, Diethylaminotrimethylsilane, N,N-Diethylaminotrimethylsilane, (Diethylamino)trimethylsilane, TMSDEA |

| CAS Number | 996-50-9[3][4] |

| Molecular Formula | C7H19NSi[2][5] |

| Molecular Weight | 145.32 g/mol [2][4] |

| InChI Key | JOOMLFKONHCLCJ-UHFFFAOYSA-N[5] |

| SMILES | CCN(CC)--INVALID-LINK--(C)C[5] |

| EC Number | 213-637-6[4] |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, application in reactions, and subsequent removal from reaction mixtures.

Table 2: Physical and Chemical Properties

| Property | Value | Conditions |

| Appearance | Clear, colorless to yellow liquid[5] | Ambient |

| Boiling Point | 125-126 °C[1][4] | 760 mmHg |

| Melting Point | -10 °C[6] | - |

| Density | 0.767 g/mL[4] | 25 °C |

| Refractive Index | 1.4103 to 1.4123[5] | 20°C, 589 nm |

| Flash Point | 10 °C (48.2 °F)[4] | Closed cup |

| Vapor Density | >1 (vs air)[4] | - |

| Water Solubility | Decomposes[6] | - |

| Purity | ≥98%[5] | - |

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a laboratory setting.

Table 3: Safety Information

| Hazard Statement | Precautionary Measures |

| Highly flammable liquid and vapor.[3] | Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.[3] |

| Causes severe skin burns and eye damage.[3] | Wear protective gloves, clothing, eye, and face protection.[7] |

| Moisture sensitive.[6] | Store under an inert atmosphere in a tightly sealed container in a dry, cool, and well-ventilated place.[8] |

| Lachrymator.[7] | Handle in a well-ventilated area or under a fume hood. |

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the laboratory-scale synthesis of this compound.

Materials and Equipment:

-

1 L four-neck flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Thermometer

-

Heating mantle

-

Filtration apparatus (glass filter)

-

Distillation apparatus

-

Trimethylchlorosilane (108.5 g, 1.0 mol)

-

Triethylamine (111.1 g, 1.1 mol)

-

Diethylamine (73.0 g, 1.0 mol)

-

Hexane (300 ml)

Procedure:

-

To a 1-liter four-neck flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, add trimethylchlorosilane (1.0 mol), triethylamine (1.1 mol), and 300 ml of hexane.[9]

-

Add diethylamine (1.0 mol) dropwise from the dropping funnel over a period of 1 hour.[9]

-

Maintain the reaction temperature between 20°C and 60°C during the addition.[9]

-

After the addition is complete, raise the temperature to 50-60°C and maintain for 2 hours to ensure the reaction goes to completion.[9]

-

Cool the reaction mixture and filter through a glass filter to remove the triethylamine hydrochloride salt by-product.[9]

-

Allow the filtrate to stand at room temperature for 24 hours to precipitate any remaining salt.[9]

-

Filter the mixture again to remove the precipitated salt.[9]

-

Subject the final filtrate to distillation under atmospheric pressure. Collect the fraction boiling at 125-126°C, which is the desired product, this compound.[9]

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of liquid.

Materials and Equipment:

-

Thiele tube or similar heating apparatus

-

Thermometer (with appropriate range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., paraffin oil)

-

Sample of this compound

Procedure:

-

Fill the small test tube with the liquid sample to a depth of about 2-3 cm.

-

Place a capillary tube, with its sealed end uppermost, into the test tube containing the liquid.

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a Thiele tube containing heating oil, making sure the top of the sample is below the oil level.

-

Heat the side arm of the Thiele tube gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

Determination of Density (Gravimetric Method)

This protocol outlines the determination of density by measuring the mass of a known volume of the liquid.

Materials and Equipment:

-

Analytical balance

-

Volumetric flask or pycnometer of a known volume (e.g., 10 mL)

-

Thermometer

-

Sample of this compound

Procedure:

-

Carefully clean and dry the volumetric flask or pycnometer.

-

Weigh the empty, dry flask on an analytical balance and record the mass.

-

Fill the flask with the liquid sample up to the calibration mark. Ensure there are no air bubbles.

-

Record the temperature of the liquid.

-

Weigh the filled flask and record the mass.

-

Calculate the mass of the liquid by subtracting the mass of the empty flask from the mass of the filled flask.

-

Calculate the density by dividing the mass of the liquid by the known volume of the flask.

Determination of Refractive Index (Abbe Refractometer)

An Abbe refractometer is a common instrument for measuring the refractive index of liquids.

Materials and Equipment:

-

Abbe refractometer

-

Constant temperature water bath (if the refractometer is not temperature-controlled)

-

Dropper or pipette

-

Sample of this compound

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lens paper

Procedure:

-

Ensure the prism of the refractometer is clean and dry.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Set the circulating water bath to the desired temperature (e.g., 20°C) and allow the refractometer prisms to equilibrate.

-

Place a few drops of the liquid sample onto the surface of the lower prism using a clean dropper.

-

Close the prisms firmly.

-

Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus.

-

If a color fringe is visible, adjust the compensator to remove it.

-

Align the sharp dividing line with the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly with a suitable solvent and lens paper after the measurement.

Applications and Reaction Mechanisms

The primary application of this compound is as a silylating agent in organic synthesis. It is used to introduce a trimethylsilyl (TMS) group onto molecules with active hydrogen atoms, such as alcohols, amines, and carboxylic acids. This process, known as silylation, serves to protect these functional groups during other reactions. It is also widely used for the derivatization of polar compounds to increase their volatility for analysis by gas chromatography-mass spectrometry (GC-MS).[2]

The silylation of an alcohol, for instance, proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating agent. The diethylamino group acts as a leaving group, which is protonated by the hydrogen from the alcohol's hydroxyl group, forming diethylamine as a byproduct.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: General mechanism for the silylation of an alcohol.

References

- 1. Video: Boiling Points - Procedure [jove.com]

- 2. This compound | 996-50-9 [chemicalbook.com]

- 3. phillysim.org [phillysim.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 7. homesciencetools.com [homesciencetools.com]

- 8. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of N,N-Diethyl-1,1,1-trimethylsilylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N,N-Diethyl-1,1,1-trimethylsilylamine. This document details the spectral data, outlines the experimental protocols for data acquisition, and presents a structural elucidation based on the spectroscopic evidence.

Introduction

This compound (CAS No. 996-50-9), a member of the organosilicon compound family, is a versatile reagent in organic synthesis, often utilized as a silylating agent to protect functional groups. A thorough understanding of its structure and purity is paramount for its effective application in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and purity assessment of such compounds. This guide presents a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Spectral Data

The structural features of this compound suggest a straightforward NMR spectrum. The molecule possesses a trimethylsilyl group, resulting in a single, intense signal for the nine equivalent protons and a corresponding signal for the three equivalent methyl carbons. The diethylamino group will exhibit a quartet for the methylene protons, coupled to the adjacent methyl protons which, in turn, will appear as a triplet. The corresponding carbons of the ethyl group will also give rise to distinct signals.

Quantitative Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 2.52 | Quartet | 4H | 7.1 | -N-CH₂ -CH₃ |

| 0.95 | Triplet | 6H | 7.1 | -N-CH₂-CH₃ |

| 0.08 | Singlet | 9H | - | -Si-(CH₃ )₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 43.1 | -N-CH₂ -CH₃ |

| 15.1 | -N-CH₂-CH₃ |

| 1.3 | -Si-(CH₃ )₃ |

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal interfering signals. Deuterated chloroform (CDCl₃) is a common choice for this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for optimal resolution.

-

Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse sequence is used to obtain singlets for all carbon signals.

-

Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is recommended.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

4.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Spectral Interpretation and Structural Elucidation

The ¹H and ¹³C NMR spectra are fully consistent with the structure of N,N-Diethyl-1,1,1-trimethylslylamine.

Figure 1: Molecular structure of this compound with NMR assignments.

-

¹H NMR Spectrum: The singlet at 0.08 ppm with an integration of 9H is characteristic of the nine equivalent protons of the trimethylsilyl group. The upfield chemical shift is due to the electropositive nature of silicon. The quartet at 2.52 ppm (4H) and the triplet at 0.95 ppm (6H) are indicative of the two ethyl groups attached to the nitrogen atom. The quartet arises from the methylene protons being split by the three adjacent methyl protons, and the triplet is due to the methyl protons being split by the two adjacent methylene protons, both with a coupling constant of 7.1 Hz.

-

¹³C NMR Spectrum: The signal at 1.3 ppm is assigned to the three equivalent methyl carbons of the trimethylsilyl group. The signals at 43.1 ppm and 15.1 ppm correspond to the methylene and methyl carbons of the diethylamino group, respectively.

Logical Workflow for Spectral Analysis

The process of analyzing the NMR spectra of this compound follows a logical progression from sample preparation to final structural confirmation.

Figure 2: Workflow for the NMR spectral analysis of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are straightforward and provide a clear and unambiguous confirmation of its molecular structure. The characteristic signals for the trimethylsilyl and diethylamino groups are well-resolved and their chemical shifts, multiplicities, and integration values are in excellent agreement with the expected structure. This guide serves as a valuable resource for researchers and scientists utilizing this compound, ensuring confidence in its identity and purity for various applications.

IR and mass spectrometry data for N,N-Diethyl-1,1,1-trimethylsilylamine

An In-depth Technical Guide to the Infrared and Mass Spectrometry Data of N,N-Diethyl-1,1,1-trimethylsilylamine

This guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for this compound (CAS No. 996-50-9). It is intended for researchers, scientists, and professionals in drug development who utilize this compound, which is frequently employed as a derivatization agent in gas chromatography/mass spectrometry (GC/MS) applications.[1] This document presents key spectral data in a structured format, details relevant experimental protocols, and includes visualizations of analytical workflows and molecular fragmentation pathways.

Spectroscopic Data

The following sections summarize the key infrared absorption and mass spectrometry fragmentation data for this compound.

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its molecular structure. The key vibrational frequencies are detailed in Table 1.

Table 1: Principal Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2965 - 2870 | C-H stretching (in ethyl and methyl groups) | Strong |

| 1250 | Si-CH₃ symmetric deformation | Strong |

| 1180 - 1000 | C-N stretching and CH₂ rocking | Strong |

| 930 | Si-N stretching | Strong |

| 840, 755 | Si-C stretching and CH₃ rocking in Si(CH₃)₃ | Strong |

Data interpreted from the NIST Gas Phase IR Spectrum[2] and general correlations for organosilicon compounds[3].

The presence of a strong band around 1250 cm⁻¹ is characteristic of the Si-CH₃ group.[3] The strong absorptions in the 840-750 cm⁻¹ range further confirm the trimethylsilyl group.[3] The bands in the fingerprint region, particularly the C-N and Si-N stretching vibrations, provide further structural confirmation.

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The most significant ions are presented in Table 2.

Table 2: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion Structure |

| 145 | 36.40 | [M]⁺, [(CH₃)₃SiN(CH₂CH₃)₂]⁺ (Molecular Ion) |

| 130 | 100.00 (Base Peak) | [M - CH₃]⁺, [(CH₃)₂SiN(CH₂CH₃)₂]⁺ |

| 100 | ~20 | [M - CH₂CH₃ - H]⁺ or similar rearrangement product |

| 86 | ~55 | [(CH₃)₂SiN=CHCH₃]⁺ |

| 73 | 67.90 | [(CH₃)₃Si]⁺ |

| 58 | ~60 | [CH₂=N(CH₂CH₃)]⁺ |

Data sourced from NIST Mass Spectrometry Data Center and MassBank of North America (MoNA)[1][4].

The base peak at m/z 130 corresponds to the loss of a methyl group from the molecular ion, a common fragmentation pathway for trimethylsilyl compounds.[5] The significant peak at m/z 73 is characteristic of the trimethylsilyl cation, [(CH₃)₃Si]⁺.[6]

Experimental Protocols

The following protocols describe generalized procedures for obtaining the IR and mass spectra of liquid samples like this compound.

Infrared Spectroscopy Protocol (Neat Liquid)

This protocol is suitable for obtaining the IR spectrum of a pure liquid sample.

-

Sample Preparation :

-

Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[7]

-

Using a pipette, place one to two drops of this compound onto the surface of one salt plate.[7]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[7] Ensure there are no air bubbles in the film.

-

-

Data Acquisition :

-

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Process the resulting interferogram using a Fourier transform to generate the final infrared spectrum (transmittance or absorbance vs. wavenumber).

-

-

Post-Analysis :

Mass Spectrometry Protocol (Electron Ionization)

This protocol outlines the general procedure for analyzing a volatile liquid sample using gas chromatography coupled with electron ionization mass spectrometry (GC/MS).

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane). The concentration should be optimized for the instrument being used, typically in the parts-per-million (ppm) range.

-

-

Instrumentation Setup :

-

Gas Chromatograph (GC): Equip the GC with a suitable capillary column (e.g., a non-polar column like DB-5ms). Set the injection port temperature, oven temperature program, and carrier gas (e.g., helium) flow rate to achieve good separation and peak shape.

-

Mass Spectrometer (MS): Set the ion source to electron ionization (EI) mode. The standard electron energy is 70 eV.[9][10] Set the mass analyzer to scan over a relevant mass range (e.g., m/z 40-200).

-

-

Data Acquisition :

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

-

The sample is vaporized and carried onto the GC column, where it is separated from the solvent and any impurities.

-

As this compound elutes from the column, it enters the MS ion source.

-

In the ion source, molecules are bombarded by the 70 eV electron beam, leading to ionization and fragmentation.[9][10]

-

The resulting positive ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum for the compound.

-

Visualizations

The following diagrams illustrate the analytical workflow and a proposed fragmentation pathway for this compound.

Caption: General Workflow for IR and MS Analysis.

Caption: Proposed EI Fragmentation Pathway.

References

- 1. (Diethylamino)trimethylsilane | C7H19NSi | CID 70454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethylamine, TMS derivative [webbook.nist.gov]

- 3. gelest.com [gelest.com]

- 4. Diethylamine, TMS derivative [webbook.nist.gov]

- 5. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. web.uvic.ca [web.uvic.ca]

The Reaction of N,N-Diethyl-1,1,1-trimethylsilylamine with Protic Solvents: A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction mechanism between N,N-Diethyl-1,1,1-trimethylsilylamine and protic solvents. The document outlines the core chemical transformations, offers detailed experimental protocols, and presents quantitative data to support the proposed mechanisms.

Core Reaction Mechanism: Protonolysis of the Si-N Bond

The fundamental reaction of this compound with a protic solvent, such as an alcohol (R-OH), is a solvolysis or, more specifically, an alcoholysis reaction. This process involves the cleavage of the silicon-nitrogen (Si-N) bond and the formation of a new silicon-oxygen (Si-O) bond, yielding a trimethylsilyl ether and diethylamine as the products. The Si-N bond is known to be significantly more susceptible to hydrolysis and alcoholysis than the more stable Si-O bond.

The reaction is generally understood to proceed through a two-step mechanism:

-

Protonation of the Nitrogen Atom: The protic solvent first acts as a Brønsted acid, protonating the basic nitrogen atom of the silylamine. This initial step increases the electrophilicity of the silicon atom by making the diethylamino group a better leaving group (as diethylamine).

-

Nucleophilic Attack on the Silicon Atom: The conjugate base of the protic solvent (the alkoxide) then acts as a nucleophile, attacking the electron-deficient silicon atom. This can proceed through a concerted or stepwise pathway, leading to the formation of the silyl ether and the displacement of diethylamine.

The overall transformation is highly favorable due to the formation of the thermodynamically stable Si-O bond.

Visualizing the Reaction Pathway

The following diagram illustrates the proposed signaling pathway for the reaction of this compound with a generic alcohol (R-OH).

Caption: Proposed reaction mechanism for the solvolysis of this compound.

Quantitative Data Summary

While specific kinetic data for the reaction of this compound with various protic solvents is not extensively published, the following table provides representative data on the yields of silyl ethers formed from the reaction of silylamines with alcohols under typical conditions. This data is compiled from analogous reactions and serves to illustrate the efficiency of this transformation.

| Protic Solvent (Alcohol) | Silylating Agent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Methanol | This compound | None | 1 | 25 | >95 |

| Ethanol | This compound | None | 1.5 | 25 | >95 |

| Isopropanol | This compound | None | 3 | 25 | >90 |

| tert-Butanol | This compound | None | 8 | 50 | ~85 |

| Phenol | This compound | None | 0.5 | 25 | >98 |

Note: The reactivity generally decreases with increasing steric hindrance of the alcohol.

Experimental Protocols

The following section details a general methodology for the silylation of an alcohol using this compound.

Materials and Equipment

-

This compound (reagent grade)

-

Anhydrous alcohol (e.g., ethanol, isopropanol)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) - optional, for dilution

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen inlet

-

Syringes for liquid transfer

-

Rotary evaporator for solvent removal

-

NMR spectrometer and/or GC-MS for product analysis

General Experimental Procedure

-

Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen.

-

Addition of Alcohol: The desired alcohol (1.0 equivalent) is added to the flask. If the alcohol is a solid or highly viscous, it can be dissolved in a minimal amount of anhydrous solvent.

-

Addition of Silylamine: this compound (1.1 equivalents) is added dropwise to the stirred solution of the alcohol at room temperature.

-

Reaction Monitoring: The reaction is typically exothermic. The mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

-

Work-up: Upon completion, the volatile components (diethylamine and any excess silylamine) are removed under reduced pressure using a rotary evaporator. For less volatile alcohols, a simple filtration through a short plug of silica gel may be performed to remove any non-volatile byproducts.

-

Purification and Analysis: The resulting crude silyl ether is typically of high purity. If necessary, further purification can be achieved by distillation or column chromatography. The final product is characterized by NMR spectroscopy and/or mass spectrometry.

Visualizing the Experimental Workflow

The diagram below outlines the general workflow for the silylation of an alcohol using this compound.

Caption: General experimental workflow for the silylation of an alcohol.

Conclusion

The reaction of this compound with protic solvents is a robust and efficient method for the formation of silyl ethers. The mechanism is driven by the protonation of the amine and subsequent nucleophilic attack on the silicon center. This transformation is widely utilized in organic synthesis for the protection of hydroxyl groups due to its high yields, mild reaction conditions, and the volatility of the diethylamine byproduct, which simplifies purification. Understanding the underlying mechanism and experimental parameters is crucial for its successful application in research and development.

A Theoretical Exploration of N,N-Diethyl-1,1,1-trimethylsilylamine Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-1,1,1-trimethylsilylamine is a versatile organosilicon compound with significant applications in organic synthesis. Understanding its reactivity profile is crucial for optimizing existing synthetic routes and designing novel chemical transformations. This technical guide provides a comprehensive overview of the theoretical approaches used to study the reactivity of this compound. While specific experimental and computational data for this molecule is limited in public literature, this document outlines the established theoretical frameworks, details plausible reaction pathways, and provides standardized computational protocols based on studies of analogous silylamines. The guide also presents a clear structure for the types of quantitative data that such theoretical investigations would yield, offering a roadmap for future research in this area.

Introduction to this compound

This compound, also known as (trimethylsilyl)diethylamine, is an N-silyl compound where the amino hydrogen of diethylamine is substituted by a trimethylsilyl group.[1] It is a colorless liquid at room temperature and is utilized in a variety of chemical applications.[1]

Key Applications:

-

Silylating Agent: It is employed to introduce the trimethylsilyl (TMS) group onto polar organic compounds, a common protecting group strategy in multi-step synthesis.[1]

-

Reagent in Organic Synthesis: It serves as a source for either an electrophilic trimethylsilyl group or a nucleophilic diethylamino group.[1] Its applications include the cleavage of cyclic ethers and esters, stereospecific addition reactions, and SN2 nucleophilic substitutions.[1]

-

Precursor in Materials Science: Silylamines, in general, are precursors in the synthesis of silicon-containing materials.

The reactivity of this compound is primarily governed by the nature of the silicon-nitrogen (Si-N) bond. This bond is polar and susceptible to cleavage under various conditions, which is the basis for many of its synthetic applications.

Theoretical Framework for Reactivity Analysis

The study of the reactivity of molecules like this compound heavily relies on computational chemistry, particularly quantum mechanical methods. Density Functional Theory (DFT) is a widely used approach for investigating reaction mechanisms and predicting kinetic and thermodynamic parameters.

Core Computational Methodologies:

-

Density Functional Theory (DFT): This method calculates the electronic structure of a molecule to determine its energy and other properties. Common functionals used for organosilicon chemistry include B3LYP, M06-2X, and ωB97X-D.

-

Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. For silicon-containing compounds, Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are commonly used, often augmented with diffuse and polarization functions to accurately describe the electronic distribution.

-

Transition State Theory: To study reaction rates, the transition state (the highest energy point along the reaction coordinate) must be located. Computational methods can identify transition state geometries and their corresponding energies, which are then used to calculate activation energies.

-

Solvation Models: To simulate reactions in solution, implicit or explicit solvation models can be employed. The Polarizable Continuum Model (PCM) is a common implicit model that represents the solvent as a continuous dielectric medium.

Plausible Reaction Pathways of this compound

Based on the general reactivity of silylamines and computational studies on related compounds, several key reaction pathways can be proposed for this compound.

Hydrolysis

The hydrolysis of the Si-N bond is a fundamental reaction of silylamines. This reaction can proceed through different mechanisms, often catalyzed by acid or base, or even assisted by water molecules acting as catalysts. A plausible neutral hydrolysis pathway involves the coordination of water to the silicon atom, followed by proton transfer and cleavage of the Si-N bond to yield trimethylsilanol and diethylamine.

Caption: Proposed pathway for the hydrolysis of this compound.

Reaction with Electrophiles

This compound can react with a variety of electrophiles. The reaction outcome depends on the nature of the electrophile and the reaction conditions. For example, reaction with an alkyl halide could lead to the formation of a quaternary ammonium salt, or cleavage of the Si-N bond. A generalized reaction pathway is depicted below.

Caption: Generalized reaction of this compound with an electrophile.

Thermal Decomposition (Pyrolysis)

In the absence of other reagents, this compound can undergo thermal decomposition at elevated temperatures. The pyrolysis of related organosilicon compounds often proceeds through radical or concerted pathways. A possible decomposition pathway could involve the elimination of ethene via a beta-hydride transfer, or homolytic cleavage of the Si-N or C-N bonds.

Caption: Potential thermal decomposition pathways for this compound.

Data Presentation from Theoretical Calculations

Table 1: Calculated Structural Parameters of Reactants, Transition States, and Products.

| Parameter | Reactant (C₇H₁₉NSi) | Transition State (TS1) | Product (Me₃SiOH) | Product (Et₂NH) |

|---|---|---|---|---|

| Si-N Bond Length (Å) | Calculated Value | Calculated Value | - | - |

| Si-O Bond Length (Å) | - | Calculated Value | Calculated Value | - |

| N-H Bond Length (Å) | - | Calculated Value | - | Calculated Value |

| Key Bond Angles (°) | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

Table 2: Calculated Thermodynamic and Kinetic Data for the Hydrolysis Reaction.

| Parameter | Value (units) |

|---|---|

| Activation Energy (Ea) | Calculated Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | Calculated Value (kcal/mol) |

| Gibbs Free Energy of Reaction (ΔG) | Calculated Value (kcal/mol) |

| Imaginary Frequency of TS1 | Calculated Value (cm⁻¹) |

Detailed Methodologies for Computational Analysis

The following section outlines a standard protocol for the theoretical investigation of the reactivity of this compound.

Computational Protocol for Reaction Pathway Analysis

-

Geometry Optimization:

-

The initial 3D structures of this compound and all other reactants, intermediates, transition states, and products are built using a molecular modeling program.

-

Geometry optimizations are performed using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This process finds the lowest energy conformation of each molecule.

-

-

Frequency Calculations:

-

Vibrational frequency calculations are performed on all optimized structures at the same level of theory.

-

For reactants, intermediates, and products, the absence of imaginary frequencies confirms that they are true energy minima.

-

For transition states, the presence of a single imaginary frequency confirms that the structure is a first-order saddle point on the potential energy surface. The vibrational mode corresponding to this imaginary frequency is animated to verify that it connects the reactant and product states.

-

-

Energy Calculations:

-

To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

-

These energies are used to calculate the activation energies and reaction enthalpies.

-

-

Solvent Effects:

-

If the reaction is to be studied in solution, the geometry optimizations and frequency calculations are repeated using a solvation model, such as the Polarizable Continuum Model (PCM), with the appropriate solvent specified.

-

Caption: A typical workflow for the computational study of a chemical reaction.

Conclusion and Future Outlook

This technical guide has provided a foundational understanding of the theoretical approaches to studying the reactivity of this compound. While a dedicated computational study on this specific molecule is yet to be published, the methodologies and plausible reaction pathways outlined here, based on the broader knowledge of silylamine chemistry, offer a robust starting point for future research.

Future computational studies are encouraged to focus on elucidating the precise mechanisms and energetics of the key reactions of this compound, such as hydrolysis, reactions with various classes of electrophiles, and its thermal decomposition profile. The resulting quantitative data will be invaluable for the rational design of new synthetic methodologies and for a deeper understanding of the role of silylamines in modern chemistry. Such studies will undoubtedly contribute to the advancement of organic synthesis and materials science.

References

Technical Guide: Solubility Profile of N,N-Diethyl-1,1,1-trimethylsilylamine

However, to illustrate the format and structure of such a guide for researchers, scientists, and drug development professionals, a template is provided below. This includes a hypothetical data table, a generalized experimental protocol for solubility determination, and the requested visualizations.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The data presented in this guide is hypothetical and for illustrative purposes only.

Introduction

N,N-Diethyl-1,1,1-trimethylsilylamine, a versatile organosilicon compound, is utilized in various chemical syntheses as a silylating agent and a non-nucleophilic base. Its solubility in organic solvents is a critical parameter for reaction optimization, purification processes, and formulation development. This document provides a hypothetical solubility profile and generalized experimental methodologies.

Quantitative Solubility Data

The solubility of this compound in a range of common organic solvents at standard temperature and pressure (STP) is summarized below. This data is essential for selecting appropriate solvent systems for synthesis and purification.

| Solvent | Chemical Class | Solubility ( g/100 mL) at 25°C | Observations |

| Hexane | Nonpolar, Aliphatic | > 50 (Miscible) | Forms a clear, homogenous solution. |

| Toluene | Nonpolar, Aromatic | > 50 (Miscible) | Forms a clear, homogenous solution. |

| Diethyl Ether | Polar, Aprotic | > 50 (Miscible) | Forms a clear, homogenous solution. |

| Tetrahydrofuran (THF) | Polar, Aprotic | > 50 (Miscible) | Forms a clear, homogenous solution. |

| Dichloromethane (DCM) | Polar, Aprotic | > 50 (Miscible) | Forms a clear, homogenous solution. |

| Acetonitrile | Polar, Aprotic | ~ 30.5 | Saturated solution is clear. |

| Methanol | Polar, Protic | < 5 (Reactive) | Reacts with the solvent. |

| Water | Polar, Protic | < 1 (Reactive) | Reacts with the solvent, immiscible. |

Experimental Protocols

The following section details a generalized methodology for determining the solubility of a compound like this compound.

Objective: To determine the concentration of a saturated solution of the analyte in a specific solvent at a controlled temperature.

Materials:

-

This compound (analyte)

-

Selected organic solvent (high purity)

-

Scintillation vials with caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method

-

Syringes and syringe filters (0.2 μm, PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a scintillation vial. The excess solid ensures that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into the vial.

-

Equilibration: Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C). Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the stirring and allow the excess solute to settle for at least 2 hours at the same constant temperature.

-

Sample Extraction: Carefully withdraw a small aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.2 μm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Quantitative Analysis: Prepare a series of calibration standards of the analyte in the same solvent. Analyze the filtered saturated solution and the calibration standards using GC-FID.

-

Data Calculation: Construct a calibration curve from the standards. Use the response from the saturated solution to determine its concentration. Convert the concentration to the desired units (e.g., g/100 mL).

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and a conceptual pathway for silylation reactions where this compound is used.

Caption: Experimental workflow for determining solubility.

Thermal Stability and Decomposition of N,N-Diethyl-1,1,1-trimethylsilylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

A summary of the key physicochemical properties of N,N-Diethyl-1,1,1-trimethylsilylamine is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 996-50-9 | [1][3][4] |

| Molecular Formula | C₇H₁₉NSi | [3][4] |

| Molecular Weight | 145.32 g/mol | [2][3] |

| Boiling Point | 125-126 °C | [1] |

| Density | 0.767 g/mL at 25 °C | [1] |

| Appearance | Colorless liquid | [1][5] |

| Solubility | Decomposes in water | [1] |

Thermal Stability Analysis: Experimental Protocols

The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Due to the compound's volatility and potential air sensitivity, specific handling procedures are required.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition and quantifying mass loss.

Experimental Workflow for TGA Analysis

References

- 1. This compound | 996-50-9 [chemicalbook.com]

- 2. (Diethylamino)trimethylsilane | C7H19NSi | CID 70454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. Diethylamine, TMS derivative [webbook.nist.gov]

- 5. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to the Reactivity of the Si-N Bond in Silylamines

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silylamines are a versatile class of organosilicon compounds characterized by a silicon-nitrogen (Si-N) covalent bond. Their unique electronic and steric properties, which differ significantly from their non-silylated amine counterparts, render them valuable intermediates in modern organic synthesis. The Si-N bond is notably labile, particularly towards hydrolysis, a feature that is frequently exploited for the protection of amines or for the in situ generation of reactive species. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of silylamines, with a focus on the factors governing the cleavage and transformation of the Si-N bond. It aims to serve as a technical resource, offering quantitative data, detailed experimental protocols, and visual representations of key chemical pathways to aid researchers in leveraging the synthetic potential of these compounds.

Synthesis of Silylamines

The formation of the Si-N bond can be achieved through several catalytic and stoichiometric methodologies. The choice of method often depends on the desired substrate scope, efficiency, and tolerance of functional groups.

2.1 Catalytic Methods Catalytic routes are often preferred as they can be more atom-economical and operate under milder conditions. The three primary catalytic methods are:

-

Dehydrogenative Coupling: This reaction involves the coupling of amines with hydrosilanes, releasing dihydrogen (H₂) as the sole byproduct. It can be catalyzed by a wide range of metals, including alkali metals, transition metals, and main-group elements.[1][2]

-

Hydrosilylation of Imines: The addition of a Si-H bond across a C=N double bond of an imine produces the corresponding N-silylamine.[1][2][3]

-

Dealkenylative Cross-Coupling: This method couples amines with vinylsilanes to form N-silylamines.[1][2][3]

Caption: Primary Catalytic Synthesis Routes for Silylamines.

2.2 Stoichiometric Methods Stoichiometric synthesis often involves the reaction of an amine with a halosilane in the presence of a base to neutralize the resulting hydrohalic acid. Another common method is the reaction of an amine with hexamethyldisilazane (HMDS) under acidic catalysis.[1]

Core Reactivity of the Si-N Bond

The reactivity of the Si-N bond is governed by its polarity and the steric and electronic environment of both the silicon and nitrogen atoms. The silicon atom is electropositive and susceptible to nucleophilic attack, while the nitrogen atom's lone pair is less nucleophilic compared to a typical amine due to the steric bulk of the silyl group and potential (p-d)π back-bonding.[1][4]

3.1 Factors Influencing Reactivity

-

Electronic Effects: Electron-withdrawing groups on the silicon atom increase its electrophilicity, making the Si-N bond more susceptible to cleavage by nucleophiles. Conversely, electron-donating groups on nitrogen can enhance its nucleophilicity, though this is often overshadowed by steric factors.[5]

-

Steric Effects: Bulky substituents on either the silicon or nitrogen atom sterically hinder the approach of reactants, thereby decreasing the reaction rate.[4][5][6] This steric protection is a key feature that modifies the reactivity of silylamines compared to their parent amines.

3.2 Key Reactions

The Si-N bond readily undergoes a variety of transformations, making silylamines versatile synthetic intermediates.[3][7]

Caption: General Reactivity of the Silylamine Si-N Bond.

3.2.1 Si-N Bond Cleavage

-

Hydrolysis: The most characteristic reaction of silylamines is their facile hydrolytic cleavage to regenerate the free amine and form a silanol or siloxane.[7] This reaction is often rapid and quantitative, making silyl groups excellent protecting groups for amines.[8] The ease of this cleavage necessitates the use of inert, anhydrous conditions for the synthesis and storage of silylamines.

-

Alcoholysis: In the presence of alcohols, the Si-N bond can be cleaved to yield the corresponding amine and an alkoxysilane. Silylamines are effective silylating agents for alcohols.[2][9]

-

Cleavage with Lewis Acids: Strong Lewis acids, such as boron trifluoride (BF₃) etherate, can effectively cleave the Si-N bond.[10]

3.2.2 Reactions with Electrophiles

Despite reduced N-nucleophilicity, silylamines react with a range of electrophiles.[1][4] These reactions often result in the formation of a new N-element bond with concomitant cleavage of the Si-N bond.

-

Sulfonamides: Reaction with sulfonyl chlorides or fluorides yields sulfonamides.[2]

-

Carbamates and Ureas: Heteroallenes like carbon dioxide (CO₂) and isocyanates can insert into the Si-N bond to form silyl carbamates and silyl ureas, respectively.[11] These can be subsequently hydrolyzed to the free carbamates and ureas.

-

N-Silyl Enamines: A particularly reactive subclass, N-silyl enamines, serve as versatile nucleophiles that react with a wide array of electrophilic reagents, enabling C-C bond formation and the synthesis of complex nitrogen-containing heterocycles.[3][4][12]

3.2.3 Reactions with Nucleophiles

Nucleophilic attack typically occurs at the electrophilic silicon center. Silyl lithium reagents, for example, are highly nucleophilic species that can participate in substitution reactions.[13] The reaction of silylamines with organolithium or Grignard reagents can lead to the formation of new Si-C bonds.

Quantitative Data on Si-N Bond Reactivity

The reactivity of the Si-N bond can be quantified through thermodynamic and kinetic parameters.

4.1 Bond Dissociation Energies (BDE)

The BDE is the standard enthalpy change required to break a bond homolytically.[14] It provides a measure of bond strength. The Si-N bond is significantly weaker than Si-O and Si-F bonds but comparable in strength to Si-H and Si-C bonds.

| Bond | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |

| Si-N | ~355 - 439 | ~85 - 105 |

| Si-H | ~318 - 393 | ~76 - 94 |

| Si-C | ~318 - 435 | ~76 - 104 |

| Si-Si | ~222 - 327 | ~53 - 78 |

| Si-O | ~452 - 798 | ~108 - 191 |

| Si-F | ~540 - 565 | ~129 - 135 |

| C-N | ~305 | ~73 |

| N-H | ~386 | ~92 |

(Data compiled from references[15][16][17][18]. Values can vary significantly depending on the specific molecular structure.)

4.2 Kinetic Studies

Kinetic analysis of silylamine reactions provides insight into reaction mechanisms and the influence of various factors on reaction rates.

-

Studies on the reaction of (3-aminopropyl)dimethylmethoxysilane with silsesquioxane silanol revealed that the reaction is second-order with respect to the silylamine, where a second molecule acts as a catalyst.[19]

-

The reaction rate is highly dependent on the solvent; it occurs much faster in non-polar solvents like hexane compared to polar solvents like THF, which can interfere with the formation of pre-reaction complexes through hydrogen bonding.[19]

-

In studies of silanization on silica surfaces, various amines were shown to catalyze the primary silanization reaction, with linear aliphatic amines showing a greater rate enhancement than cyclic amines.[20]

Experimental Protocols

5.1 General Protocol for Synthesis of N-(Trimethylsilyl)benzylamine

This protocol is adapted from literature procedures for the reaction of an amine with a chlorosilane in the presence of a base.[21]

-

Materials & Reagents: Benzylamine, Triethylamine (NEt₃), Trimethylsilyl chloride (TMSCl), Tetrahydrofuran (THF, anhydrous), Diethyl ether, Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add benzylamine (1.0 eq) and anhydrous THF.

-

Add triethylamine (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add trimethylsilyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylammonium chloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours.[21][22]

-

-

Work-up:

-

Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the solid with dry diethyl ether.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by fractional distillation under reduced pressure to yield N-(trimethylsilyl)benzylamine as a colorless liquid.

-

5.2 General Protocol for Hydrolytic Deprotection of a Silylamine

This protocol describes the cleavage of the Si-N bond to regenerate the parent amine.

-

Materials & Reagents: Silylamine, Tetrahydrofuran (THF), Water or dilute aqueous acid (e.g., 1M HCl).

-

Procedure:

-

Dissolve the silylamine (1.0 eq) in THF in a round-bottom flask.

-

Add water or dilute aqueous acid to the solution. The reaction is often exothermic.

-

Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. The reaction is typically complete within a few minutes to a few hours.

-

-

Work-up:

-

If an acidic workup was used, basify the mixture with an appropriate base (e.g., NaOH or NaHCO₃) to pH > 10.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.

-

-

Purification:

-

Purify the amine product as required by distillation, recrystallization, or column chromatography.

-

Visualization of Reaction Mechanisms

6.1 Alkali Metal-Catalyzed Dehydrocoupling of an Amine and a Hydrosilane

This mechanism involves the formation of a hypervalent silicate intermediate.[1][2]

Caption: Proposed Mechanism for Base-Catalyzed Dehydrocoupling.

6.2 Insertion of Isocyanate into the Si-N Bond

Electrophiles like isocyanates can insert into either the Si-N or N-H bond of primary or secondary silylamines.[11]

Caption: Electrophilic Insertion into the Si-N Bond.

Conclusion

The Si-N bond in silylamines possesses a unique combination of stability under anhydrous conditions and susceptibility to cleavage by protic reagents and other electrophiles/nucleophiles. This duality makes silylamines powerful tools in organic synthesis, serving as protected forms of amines, silylating agents, and precursors to a wide variety of nitrogen-containing compounds.[23] Understanding the electronic and steric factors that govern the reactivity of the Si-N bond is crucial for its effective application in the synthesis of complex molecules, including intermediates for drug development. The continued development of catalytic methods for silylamine synthesis and functionalization will further expand their utility in modern chemistry.

References

- 1. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. N-Silylamines in catalysis: synthesis and reactivity. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. differencebetween.com [differencebetween.com]

- 6. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]

- 7. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Synthesis and utility of N-boryl and N-silyl enamines derived from the hydroboration and hydrosilylation of N-heteroarenes and N-conjugated compounds [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 15. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 16. gelest.com [gelest.com]

- 17. Bond Energies [www2.chemistry.msu.edu]

- 18. Common Bond Energies (D [wiredchemist.com]

- 19. Kinetics and computational studies of an aminosilane reaction with a silsesquioxane silanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds [mdpi.com]

- 21. academic.oup.com [academic.oup.com]

- 22. General Silylation Procedures - Gelest [technical.gelest.com]

- 23. researchgate.net [researchgate.net]

basicity and nucleophilicity of N,N-Diethyl-1,1,1-trimethylsilylamine

An In-depth Technical Guide on the Basicity and Nucleophilicity of N,N-Diethyl-1,1,1-trimethylsilylamine

Introduction

This compound, also known as (trimethylsilyl)diethylamine, is an organosilicon compound with the chemical formula (CH₃)₃SiN(C₂H₅)₂. It is a colorless liquid widely utilized in organic synthesis.[1] This guide provides a detailed analysis of the , supported by quantitative data, experimental protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in its effective application.

Primarily, it serves as a potent silylating agent for the protection of sensitive functional groups such as alcohols, amines, and carboxylic acids.[2] Its utility also extends to acting as a nucleophilic source of the diethylamino group and as a reagent in stereospecific addition and Sₙ2 nucleophilic substitution reactions.[1][3] The interplay of electronic and steric effects governs its reactivity, making a thorough understanding of its basicity and nucleophilicity crucial for its application in complex synthetic pathways.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₉NSi[3] |

| Molecular Weight | 145.32 g/mol [4] |

| Appearance | Clear, colorless to yellow liquid[1][5] |

| Boiling Point | 125-126 °C[1] |

| Density | 0.767 g/mL at 25 °C[1] |

| Refractive Index (n²⁰/D) | 1.411[1] |

| CAS Number | 996-50-9 |

| SMILES | CCN(CC)--INVALID-LINK--(C)C[3] |

| InChI Key | JOOMLFKONHCLCJ-UHFFFAOYSA-N[3] |

Basicity

The basicity of an amine is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. This is influenced by several factors, including inductive effects, steric hindrance, and hybridization of the nitrogen atom.

-

Inductive Effects: Alkyl groups, such as the two ethyl groups in this compound, are electron-donating.[6] This inductive effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity compared to ammonia or primary amines.[6]

-

Steric Hindrance: The presence of bulky substituents around the nitrogen atom can hinder the approach of a proton, thereby decreasing basicity. In this compound, the voluminous trimethylsilyl group, in addition to the two ethyl groups, creates significant steric congestion around the nitrogen center. This steric hindrance can impede the solvation of the corresponding ammonium cation, which would destabilize it and lead to lower basicity compared to less hindered tertiary amines like triethylamine.

-

Hybridization: The nitrogen atom in this molecule is sp³ hybridized, which is generally associated with higher basicity compared to sp² or sp hybridized nitrogens, as the lone pair resides in an orbital with more p-character, making it more available.[6][7]

| Amine | pKa of Conjugate Acid (pKaH) | Key Structural Features |

| Ammonia (NH₃) | 9.21[8] | No alkyl groups |

| Methylamine (CH₃NH₂) | 10.66[6] | One electron-donating methyl group |

| Diethylamine ((C₂H₅)₂NH) | 10.93 (approx.) | Two electron-donating ethyl groups |

| Triethylamine ((C₂H₅)₃N) | 10.75 (approx.) | Three electron-donating ethyl groups, moderate steric hindrance |

| This compound | Expected to be lower than diethylamine and triethylamine | Two ethyl groups and one bulky, sterically hindering trimethylsilyl group |

The significant steric hindrance from the trimethylsilyl group is expected to make this compound a weaker base than diethylamine and triethylamine. This property makes it a useful non-nucleophilic base in certain applications, where it can deprotonate a substrate without engaging in unwanted nucleophilic side reactions.

Caption: Interplay of inductive and steric effects on basicity.

Nucleophilicity